molecular formula C19H24N6O2S B6461732 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2549018-07-5

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6461732
CAS No.: 2549018-07-5
M. Wt: 400.5 g/mol
InChI Key: IRQHUPUWBBGGQV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized using various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms at nonadjacent positions .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions. For example, they can undergo oxidative aromatization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and functional groups. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the future directions in the field of imidazole research could involve the development of new synthetic routes and the exploration of new biological activities.

Properties

IUPAC Name

2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQHUPUWBBGGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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